Cas no 56291-51-1 (N3-methyl-2,3-Pyridinediamine)
N3-methyl-2,3-Pyridinediamine Chemical and Physical Properties
Names and Identifiers
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- N3-methyl-2,3-Pyridinediamine
- 3-N-methylpyridine-2,3-diamine
- N~3~-methylpyridine-2,3-diamine
- N3-methylpyridine-2,3-diamine
- (2-amino(3-pyridyl))methylamine
- N3-Methyl-pyridin-2,3-diyldiamin
- N3-methyl-pyridine-2,3-diyldiamine
- CS-0090257
- Z1203578357
- SY084655
- TQP0754
- AS-43841
- MFCD00490112
- 2-Amino-3-methylaminopyridin
- 56291-51-1
- TZRRONMICPMDGT-UHFFFAOYSA-N
- SCHEMBL317617
- DTXSID20481857
- ALBB-016464
- 2-amino-3-methylaminopyridine
- EN300-111144
- 2,3-pyridinediamine, N~3~-methyl-
- 2,3-Pyridinediamine, N3-methyl-
- DB-013387
- AKOS006337793
-
- MDL: MFCD00490112
- Inchi: 1S/C6H9N3/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3,(H2,7,9)
- InChI Key: TZRRONMICPMDGT-UHFFFAOYSA-N
- SMILES: N(C)C1=CC=CN=C1N
Computed Properties
- Exact Mass: 123.08000
- Monoisotopic Mass: 123.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 50.9Ų
Experimental Properties
- Density: 1.179±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 178-179 ºC
- Boiling Point: 138 ºC (1 Torr)
- Flash Point: 122.9±23.2 ºC,
- Solubility: Dissolution (38 g/l) (25 º C),
- PSA: 50.94000
- LogP: 1.35970
N3-methyl-2,3-Pyridinediamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N3-methyl-2,3-Pyridinediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029193503-250mg |
N3-Methylpyridine-2,3-diamine |
56291-51-1 | 95% | 250mg |
$331.80 | 2023-09-01 | |
| Alichem | A029193503-1g |
N3-Methylpyridine-2,3-diamine |
56291-51-1 | 95% | 1g |
$791.00 | 2023-09-01 | |
| Matrix Scientific | 065620-500mg |
N~3~-methylpyridine-2,3-diamine |
56291-51-1 | 500mg |
$282.00 | 2023-09-08 | ||
| Matrix Scientific | 065620-1g |
N~3~-methylpyridine-2,3-diamine |
56291-51-1 | 1g |
$435.00 | 2023-09-08 | ||
| Matrix Scientific | 065620-5g |
N~3~-methylpyridine-2,3-diamine |
56291-51-1 | 5g |
$1225.00 | 2023-09-08 | ||
| Chemenu | CM171930-1g |
N~3~-methylpyridine-2,3-diamine |
56291-51-1 | 95% | 1g |
$408 | 2021-08-05 | |
| Apollo Scientific | OR510217-100mg |
N3-Methylpyridine-2,3-diamine |
56291-51-1 | >98% | 100mg |
£100.00 | 2024-07-21 | |
| TRC | P993418-10mg |
N3-methyl-2,3-pyridinediamine |
56291-51-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P993418-50mg |
N3-methyl-2,3-pyridinediamine |
56291-51-1 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | P993418-100mg |
N3-methyl-2,3-pyridinediamine |
56291-51-1 | 100mg |
$ 295.00 | 2022-06-02 |
N3-methyl-2,3-Pyridinediamine Suppliers
N3-methyl-2,3-Pyridinediamine Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on N3-methyl-2,3-Pyridinediamine
Introduction to N3-methyl-2,3-Pyridinediamine (CAS No. 56291-51-1)
N3-methyl-2,3-Pyridinediamine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 56291-51-1, has garnered considerable attention due to its role in synthesizing various pharmacologically active molecules. The presence of both amine functional groups and a methyl substituent makes it a valuable intermediate in the development of complex chemical entities.
The molecular structure of N3-methyl-2,3-Pyridinediamine consists of a pyridine ring with two amino groups positioned at the 2 and 3 positions, and a methyl group attached to the nitrogen at the 3 position. This configuration imparts unique reactivity, making it a versatile building block for medicinal chemists. The compound's ability to participate in various chemical reactions, such as condensation and cyclization, allows for the synthesis of more intricate molecules with potential therapeutic benefits.
In recent years, there has been growing interest in exploring the pharmacological properties of derivatives of pyridinediamines. Studies have demonstrated that modifications in the structure of these compounds can lead to significant changes in their biological activity. For instance, researchers have investigated the effects of varying the substitution patterns on the pyridine ring to enhance binding affinity to specific biological targets. This approach has been particularly fruitful in the development of novel drugs targeting neurological disorders and infectious diseases.
One of the most compelling aspects of N3-methyl-2,3-Pyridinediamine is its utility as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop new analogs with enhanced pharmacokinetic profiles. For example, studies have shown that incorporating this compound into drug candidates can improve their solubility and metabolic stability, which are critical factors for clinical efficacy. Additionally, its role in generating compounds with improved selectivity has been highlighted in several recent publications.
The compound's significance extends beyond its use as an intermediate; it also serves as a model system for understanding molecular interactions at the atomic level. Advanced computational techniques have been employed to simulate how N3-methyl-2,3-Pyridinediamine interacts with biological targets, providing insights into its mechanism of action. These simulations have helped refine experimental designs and accelerate the discovery process.
Recent advancements in synthetic chemistry have further expanded the applications of N3-methyl-2,3-Pyridinediamine. The development of novel catalytic systems has enabled more efficient and scalable synthesis routes for this compound and its derivatives. Such improvements are crucial for industrial applications where cost-effectiveness and environmental sustainability are paramount. Moreover, green chemistry principles have been integrated into these synthetic strategies, reducing waste and minimizing hazardous byproducts.
The pharmaceutical industry has also embraced these innovations, recognizing the potential of N3-methyl-2,3-Pyridinediamine in drug development. Several companies are currently engaged in clinical trials evaluating drugs derived from pyridinediamine derivatives. Preliminary results suggest promising efficacy against various diseases, including cancer and autoimmune disorders. These findings underscore the importance of continued research into this class of compounds.
In conclusion, N3-methyl-2,3-Pyridinediamine (CAS No. 56291-51-1) represents a cornerstone in modern chemical and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel bioactive molecules. As research progresses, we can expect further breakthroughs that will expand its applications and solidify its role in addressing global health challenges.
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